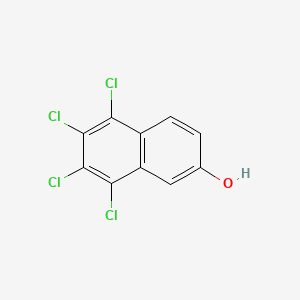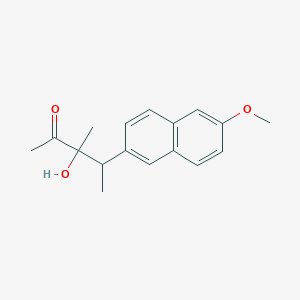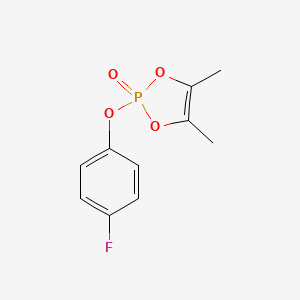
1-Thiocoumarin, 3-amino-4-butylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thiocoumarin, 3-amino-4-butylamino- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur. This substitution significantly alters the chemical properties and biological activities of the compound. Thiocoumarins are known for their diverse applications in medicinal chemistry, particularly due to their antimicrobial and anticoagulant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thiocoumarin, 3-amino-4-butylamino- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of green chemistry principles, such as environmentally benign solvents and catalysts, is increasingly common to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Thiocoumarin, 3-amino-4-butylamino- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Aplicaciones Científicas De Investigación
1-Thiocoumarin, 3-amino-4-butylamino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and antimicrobial agent.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Thiocoumarin, 3-amino-4-butylamino- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Thioxocoumarins: These compounds have a similar structure but with different substitution patterns.
Dithiocoumarins: These compounds have two sulfur atoms replacing oxygen atoms in the coumarin structure.
Uniqueness: 1-Thiocoumarin, 3-amino-4-butylamino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable for certain applications, such as its potential use as an antimicrobial and anticoagulant agent .
Propiedades
Número CAS |
59647-34-6 |
|---|---|
Fórmula molecular |
C13H16N2OS |
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
3-amino-4-(butylamino)thiochromen-2-one |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |
Clave InChI |
SPSOWEKPBOWJOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C(=O)SC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


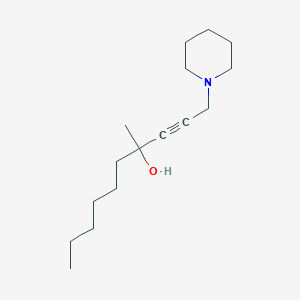
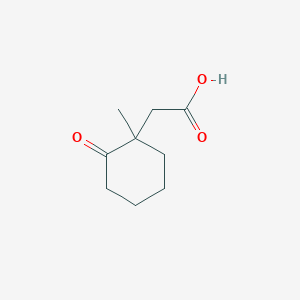
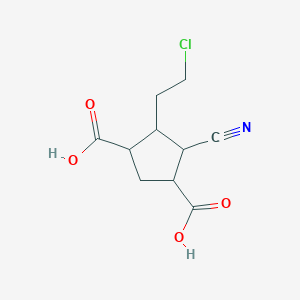
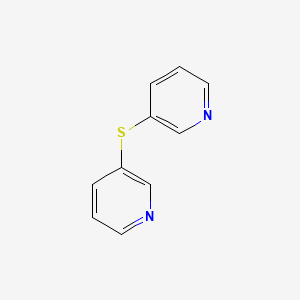
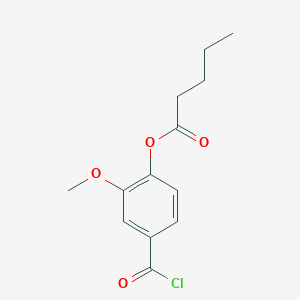


![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)

